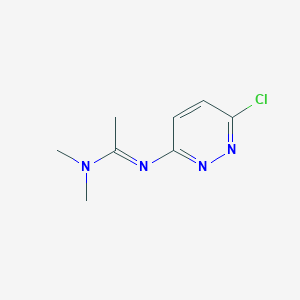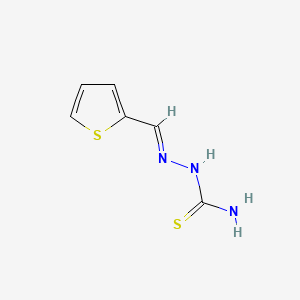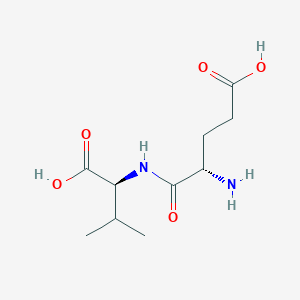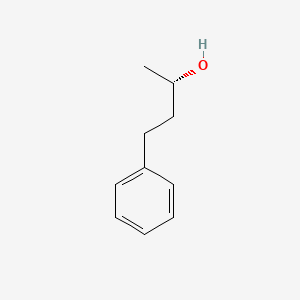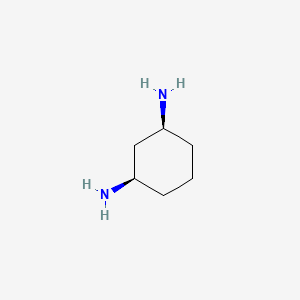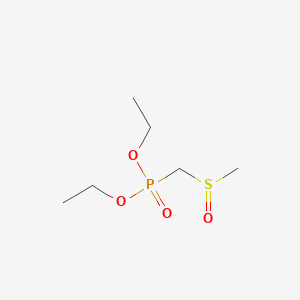
Diethyl (methanesulfinylmethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (methanesulfinylmethyl)phosphonate is an organophosphorus compound . It has a molecular formula of C6H15O4PS . The average mass of the molecule is approximately 214.220 Da .
Synthesis Analysis
The synthesis of phosphonates like Diethyl (methanesulfinylmethyl)phosphonate typically relies on two different strategies: the action of trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . A mild method for the modular preparation of phosphonylated derivatives, several of which exhibit interesting biological activities, is based on chemoselective activation with triflic anhydride .Molecular Structure Analysis
The molecular structure of Diethyl (methanesulfinylmethyl)phosphonate consists of 6 carbon atoms, 15 hydrogen atoms, 4 oxygen atoms, 1 phosphorous atom, and 1 sulfur atom . The average mass of the molecule is approximately 214.220 Da .Safety And Hazards
Direcciones Futuras
Future research directions could involve exploring the synthesis of phosphonates like Diethyl (methanesulfinylmethyl)phosphonate using milder and more selective reaction conditions . Additionally, the development of potential drugs and agrochemicals using phosphonates due to their enhanced resistance towards hydrolysis could be a promising area of research .
Propiedades
IUPAC Name |
1-[ethoxy(methylsulfinylmethyl)phosphoryl]oxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O4PS/c1-4-9-11(7,10-5-2)6-12(3)8/h4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXOMZRWXATGKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CS(=O)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O4PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452608 |
Source


|
| Record name | Diethyl [(methanesulfinyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (methanesulfinylmethyl)phosphonate | |
CAS RN |
50746-61-7 |
Source


|
| Record name | Diethyl [(methanesulfinyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

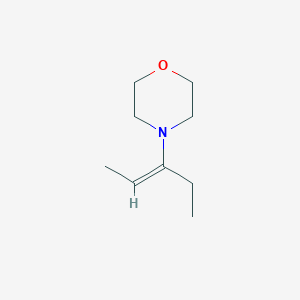
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1366753.png)
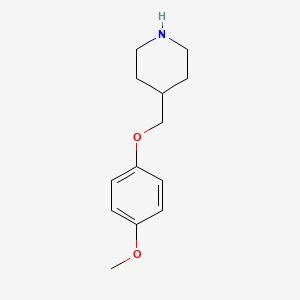

![3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1366757.png)
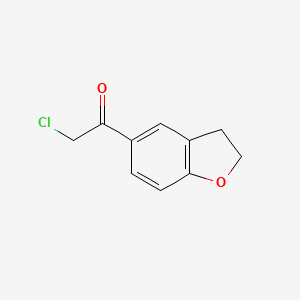
![4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1366760.png)
![4-Methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1366766.png)
![2-{6-[1-Cyano-2-(methoxyimino)ethyl]-3-pyridazinyl}-3-(methoxyimino)propanenitrile](/img/structure/B1366768.png)
